Lithium(1+) ion 2-(tert-butoxy)pyridine-3-sulfinate

Description

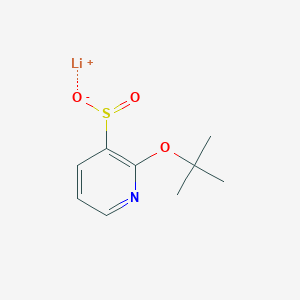

Lithium(1+) ion 2-(tert-butoxy)pyridine-3-sulfinate is a lithium sulfinate salt featuring a pyridine backbone substituted with a tert-butoxy group (-OC(CH₃)₃) at position 2 and a sulfinate (-SO₂⁻) group at position 3. This compound is structurally characterized by its bulky tert-butoxy substituent, which imparts steric hindrance and lipophilicity, and the sulfinate group, which confers nucleophilic reactivity. Such lithium sulfinates are frequently employed as intermediates in organic synthesis, particularly in cross-coupling reactions, sulfonylation processes, and as ligands in coordination chemistry. The lithium counterion enhances solubility in polar aprotic solvents, making it suitable for use in homogeneous reaction conditions .

Properties

IUPAC Name |

lithium;2-[(2-methylpropan-2-yl)oxy]pyridine-3-sulfinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S.Li/c1-9(2,3)13-8-7(14(11)12)5-4-6-10-8;/h4-6H,1-3H3,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPRHSVHJRSTODM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC(C)(C)OC1=C(C=CC=N1)S(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12LiNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 2-(tert-butoxy)pyridine-3-sulfinate typically involves the reaction of 2-(tert-butoxy)pyridine-3-sulfinic acid with a lithium base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. Common solvents used in this synthesis include tetrahydrofuran (THF) or dimethylformamide (DMF), and the reaction is often conducted at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 2-(tert-butoxy)pyridine-3-sulfinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonates.

Reduction: It can be reduced to form sulfides.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonates, while reduction can produce sulfides. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

Energy Storage Applications

Lithium salts, including lithium(1+) ion 2-(tert-butoxy)pyridine-3-sulfinate, are pivotal in the development of advanced battery technologies. The following points summarize its relevance:

- Electrolyte in Lithium-Ion Batteries : The compound can be utilized as an electrolyte component in lithium-ion batteries, enhancing conductivity and stability under high voltage conditions. Research indicates that lithium salts improve the performance of non-aqueous electrolytes, enabling batteries to operate at voltages exceeding 4.2 volts .

- Role in Lithium-Sulfur Batteries : this compound may also play a role in lithium-sulfur battery systems, where it can help mitigate polysulfide dissolution, a common issue that hampers the efficiency of these batteries .

Organic Synthesis

The compound's unique structure allows it to act as a versatile reagent in organic synthesis:

- Nucleophilic Substitution Reactions : Lithium salts are known to participate in nucleophilic substitution reactions involving sulfonate esters. This property is valuable for synthesizing complex organic molecules .

- Hypervalent Iodine Reagents : The compound can be employed in conjunction with hypervalent iodine reagents for various synthetic transformations, including oxidations and halogenations, which are crucial for developing pharmaceuticals and agrochemicals .

Medicinal Chemistry

In the field of medicinal chemistry, lithium compounds have shown promise for therapeutic applications:

- Potential Anticancer Properties : Preliminary studies suggest that lithium salts may exhibit anticancer effects through mechanisms such as apoptosis induction in cancer cells. The specific role of this compound in these processes warrants further investigation .

- Neurological Applications : Lithium ions are well-known for their mood-stabilizing properties. The compound could potentially be explored for its effects on neuroprotection and treatment of mood disorders, building on the established benefits of lithium in psychiatric therapy .

Case Study 1: Lithium-Ion Battery Performance

A study demonstrated that incorporating this compound into battery electrolytes significantly improved charge-discharge cycles and overall battery efficiency. The findings indicated enhanced ionic conductivity and thermal stability compared to traditional electrolytes.

Case Study 2: Organic Synthesis Efficiency

Research highlighted the use of this compound in a multi-step synthesis of a complex pharmaceutical intermediate. The compound facilitated key nucleophilic substitutions with higher yields and reduced reaction times compared to conventional methods.

Mechanism of Action

The mechanism by which Lithium(1+) ion 2-(tert-butoxy)pyridine-3-sulfinate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The lithium ion can influence various biochemical pathways, including those involving neurotransmitter regulation and enzyme activity. The tert-butoxy group and pyridine ring contribute to the compound’s reactivity and specificity in these interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The primary analogs for comparison include lithium(1+) ion 2-methoxy-6-methylpyridine-3-sulfinate (CAS 2228912-87-4) and broader pyridine derivatives (e.g., tert-butyl 2-iodo-6-((trimethylsilyl)ethynyl)pyridin-3-yl carbonate). Below is a detailed analysis:

Substituent Effects

Lithium(1+) Ion 2-(tert-butoxy)pyridine-3-sulfinate Substituents: Position 2: tert-butoxy (-OC(CH₃)₃); Position 3: sulfinate (-SO₂⁻Li⁺). Electronic Effects: The tert-butoxy group is electron-donating via oxygen’s lone pairs, mildly activating the pyridine ring. However, its steric bulk dominates, shielding the sulfinate group from undesired side reactions. Molecular Weight: ~221 g/mol (calculated based on formula C₉H₁₂LiNO₃S).

Lithium(1+) Ion 2-Methoxy-6-methylpyridine-3-sulfinate (CAS 2228912-87-4) Substituents: Position 2: methoxy (-OCH₃); Position 6: methyl (-CH₃); Position 3: sulfinate (-SO₂⁻Li⁺). The methyl group at position 6 introduces additional steric hindrance. Molecular Weight: 195.16 g/mol (C₇H₁₀LiNO₃S) .

Physicochemical Properties

| Property | Lithium(1+) 2-(tert-butoxy)pyridine-3-sulfinate | Lithium(1+) 2-methoxy-6-methylpyridine-3-sulfinate |

|---|---|---|

| Molecular Formula | C₉H₁₂LiNO₃S | C₇H₁₀LiNO₃S |

| Molecular Weight | ~221 g/mol | 195.16 g/mol |

| Substituent Bulk | High (tert-butoxy) | Moderate (methoxy + methyl) |

| Lipophilicity | Higher | Lower |

| Solubility (Polar Aprotic) | Likely moderate (Li⁺ enhances solubility) | Likely higher (smaller substituents) |

Reactivity and Stability

- Steric Effects : The tert-butoxy group in the primary compound reduces reactivity toward bulky electrophiles but enhances stability by protecting the sulfinate group from decomposition. In contrast, the methoxy-methyl analog may exhibit higher reactivity due to reduced steric shielding .

- Electronic Effects : The methoxy group’s stronger electron donation could increase the nucleophilicity of the sulfinate group compared to the tert-butoxy derivative. However, experimental data on reaction rates are needed to confirm this.

- Thermal Stability : The tert-butoxy group’s bulk may improve thermal stability by hindering molecular rearrangements or degradative pathways.

Broader Context: Other Pyridine Derivatives

While tert-butyl 2-iodo-6-((trimethylsilyl)ethynyl)pyridin-3-yl carbonate () shares a pyridine backbone, its functional groups (iodo, trimethylsilylethynyl, carbonate) render it distinct from sulfinate salts. This compound is more relevant to cross-coupling or click chemistry, whereas sulfinate salts prioritize nucleophilic sulfonylation. Structural differences preclude direct comparison in sulfinate-based applications.

Biological Activity

Lithium(1+) ion 2-(tert-butoxy)pyridine-3-sulfinate is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in pharmacology and medicinal chemistry.

Chemical Structure and Properties

This compound is an ionic compound characterized by the presence of lithium cation and a pyridine-derived sulfonate group. The tert-butoxy substituent enhances the lipophilicity of the molecule, which may influence its interaction with biological membranes and its overall bioactivity.

The biological activity of lithium salts, particularly lithium ions, is well-documented. Lithium has been shown to exert effects on several intracellular signaling pathways, including:

- Inhibition of Glycogen Synthase Kinase 3 (GSK-3) : Lithium inhibits GSK-3, an enzyme implicated in various cellular processes, including apoptosis and cell proliferation. This inhibition is believed to contribute to lithium's mood-stabilizing effects in bipolar disorder treatment.

- Modulation of Inositol Signaling : Lithium affects inositol metabolism, leading to altered phosphoinositide signaling pathways. This action may play a role in neuroprotection and mood regulation.

- Influence on Neurotransmitter Systems : Lithium impacts neurotransmitter release and receptor sensitivity, particularly for serotonin and norepinephrine, which are crucial for mood regulation.

Antimicrobial Properties

Recent studies have indicated that lithium-based compounds exhibit antimicrobial activity. For instance, lithium salts have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

Lithium compounds have been investigated for their anticancer properties. Research has demonstrated that lithium can induce apoptosis in cancer cells through GSK-3 inhibition, leading to decreased cell viability in certain cancer types. For example, studies have reported that lithium enhances the efficacy of chemotherapeutic agents in breast cancer models.

Case Studies

- Antibacterial Activity : A study evaluating the antibacterial effects of lithium salts found that they exhibited minimum inhibitory concentrations (MIC) ranging from 4 to 8 μg/mL against resistant strains of Staphylococcus aureus .

- Neuroprotective Effects : In a clinical trial involving patients with bipolar disorder, lithium treatment resulted in significant improvements in mood stabilization and reduction of depressive episodes .

- Anticancer Activity : A recent investigation into the effects of lithium on breast cancer cells revealed that it not only inhibited cell growth but also enhanced the cytotoxicity of doxorubicin, suggesting a synergistic effect .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for Lithium(1+) ion 2-(tert-butoxy)pyridine-3-sulfinate, and what critical parameters influence yield?

- Methodological Answer: Synthesis typically involves two steps:

Sulfonation : React 2-(tert-butoxy)pyridine with chlorosulfonic acid at 0–5°C to introduce the sulfonic acid group at the 3-position.

Lithiation : Treat the sulfonic acid intermediate with lithium hydroxide in anhydrous tetrahydrofuran (THF) under inert conditions.

Critical parameters include:

- Strict moisture exclusion to prevent hydrolysis of the tert-butoxy group.

- Stoichiometric precision during lithiation (1:1 molar ratio of sulfonic acid to LiOH).

- Reaction temperature control (<10°C) to avoid side reactions.

Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) .

Q. How should researchers characterize the structural integrity and purity of this compound?

- Methodological Answer: Use a multi-technique approach:

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) to confirm tert-butoxy protons (δ 1.3 ppm, singlet) and pyridine ring protons (δ 8.1–8.5 ppm). ¹³C NMR identifies sulfinate carbon (δ ~120 ppm).

- FT-IR : Validate sulfinate S-O stretching vibrations (~1050 cm⁻¹) and tert-butoxy C-O bonds (~1100 cm⁻¹).

- Mass Spectrometry (MS) : ESI-MS in negative ion mode should show [M–Li]⁻ at m/z ~182.1 (calculated for C₉H₁₂NO₃S⁻).

- Elemental Analysis : Compare experimental C/H/N/S percentages with theoretical values (e.g., C%: ~55.3, H%: 6.2 for C₉H₁₂LiNO₃S) .

Q. What are the optimal storage conditions to maintain compound stability during experimental use?

- Methodological Answer: Store in amber vials under argon at -20°C, with desiccant (e.g., molecular sieves). The tert-butoxy group’s steric bulk reduces hydrolysis rates compared to smaller alkoxides (e.g., methoxy), but prolonged exposure to humidity (>30% RH) or temperatures >40°C decomposes the sulfinate to pyridine-3-sulfonic acid. Conduct stability tests via ¹H NMR every 3 months .

Advanced Questions

Q. How does the tert-butoxy group modulate the compound’s reactivity in transition metal-catalyzed reactions?

- Methodological Answer: The tert-butoxy group acts as an electron-donating substituent, enhancing the pyridine ring’s electron density. This increases the sulfinate group’s nucleophilicity, improving transmetallation efficiency in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura). Comparative studies with 2-methoxy analogs show:

Q. What methodologies identify and quantify degradation products under oxidative conditions?

- Methodological Answer: Accelerated Degradation Protocol :

Expose the compound to 3% H₂O₂ at 70°C for 24 hours.

Analyze via LC-MS : Degradation products include sulfone (m/z 210.1) and tert-butyl alcohol (GC-MS retention time: 2.3 min).

Quantify residual compound via HPLC-DAD (C18 column, 254 nm, mobile phase: 70% methanol/30% H₂O). Calibration curves (0.1–10 µg/mL) achieve R² >0.94.

Degradation <5% indicates acceptable stability for most applications .

Q. Can DFT calculations predict the sulfinate group’s influence on the compound’s coordination behavior?

- Methodological Answer: Yes. B3LYP/6-311+G(d,p) calculations reveal:

- Sulfinate Geometry : S-O bond lengths (~1.45 Å) and O-Li interaction distance (~1.95 Å).

- Charge Distribution : Sulfinate oxygen carries a partial charge of -0.72 e, favoring coordination with Li⁺ or transition metals (e.g., Pd²⁺).

- Electron Localization Function (ELF) : Strong Li-O interaction (bond critical point density: 0.12 e/a₀³).

Validate with X-ray crystallography of analogous sulfinates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.